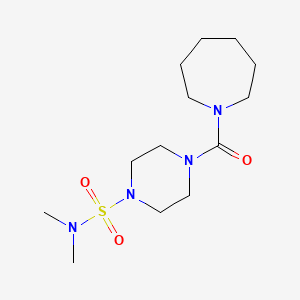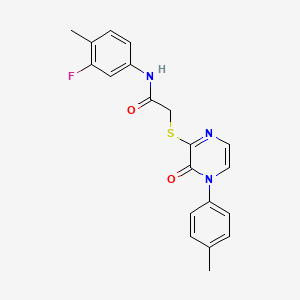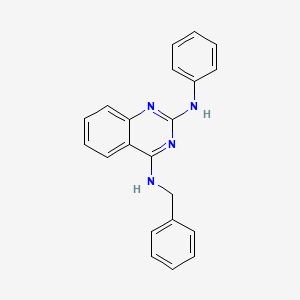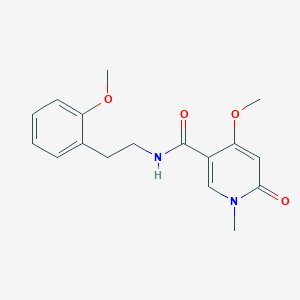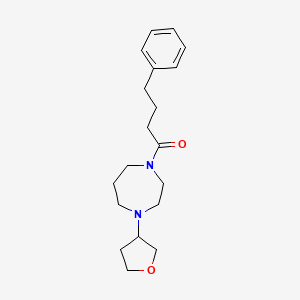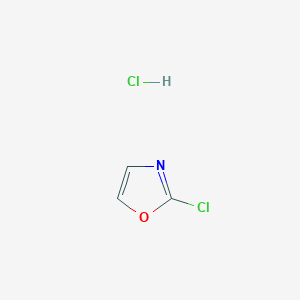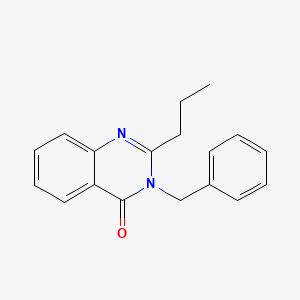
3-benzyl-2-propylquinazolin-4(3H)-one
Vue d'ensemble
Description
“3-benzyl-2-propylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C18H18N2O . It’s a member of the quinazolinone family, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone .
Molecular Structure Analysis
The molecular structure of “3-benzyl-2-propylquinazolin-4(3H)-one” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The quinazolinone moiety is a bicyclic structure with a benzene ring fused to a pyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-benzyl-2-propylquinazolin-4(3H)-one” are not specified in the sources I have .
Applications De Recherche Scientifique
Antiviral and Antitumor Applications
Antiviral Activity : 3-benzyl-2-propylquinazolin-4(3H)-one derivatives have been investigated for their antiviral properties. A study demonstrated that certain derivatives prepared through Schiff base formation exhibited significant antiviral activities against a broad spectrum of viruses, including herpes simplex, vaccinia virus, and influenza A and B viruses. Among them, specific compounds showed promising activity against the entire tested virus set (Kumar et al., 2010).
Antitumor Activity : The antitumor potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives has been explored, with certain compounds demonstrating significant activity against various human tumor cell lines, including melanoma, ovarian cancer, and breast cancer. Some derivatives were found to be more active than the reference drug, 5-fluorouracil, indicating their potent antitumor properties (El-Badry et al., 2020).
Radioiodination and Biodistribution
- Radioiodination and Imaging : One of the derivatives, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one, was successfully labeled with radioactive iodine. This process involved optimizing various reaction parameters such as concentration, pH, and time. The radiochemical yield was impressive, and the compound showed stability for up to 24 hours. Biodistribution studies indicated significant uptake in organs like the thyroid and tumor tissues, suggesting its potential application in radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Catalysis and Synthetic Applications
- Catalytic Applications : A novel hybrid organosilica was developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This method provided several advantages, including low catalyst loading, high yields, short reaction times, and eco-friendly conditions. The organosilica served as a hybrid nanocatalyst, demonstrating the potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives in catalyzing important pharmaceutical syntheses (Nikooei et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-benzyl-2-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-8-17-19-16-12-7-6-11-15(16)18(21)20(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNFJRLDBVJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-propylquinazolin-4(3H)-one | |
Synthesis routes and methods
Procedure details









Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

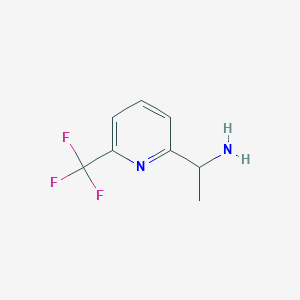
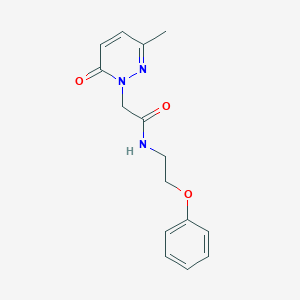
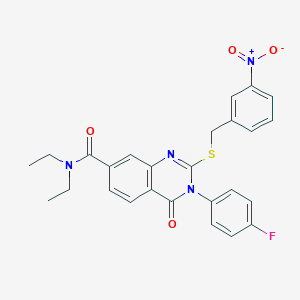
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)
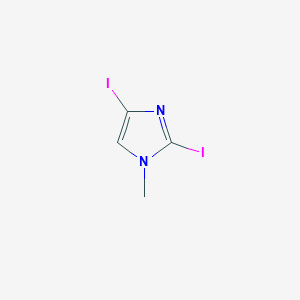
![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)
